molecular formula C10H16ClN B145910 Benzyltrimethylammonium chloride CAS No. 56-93-9

Benzyltrimethylammonium chloride

Cat. No. B145910
CAS RN: 56-93-9
M. Wt: 185.69 g/mol
InChI Key: KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium chloride is a quaternary ammonium compound that has been studied for various applications. It is known for its role in the synthesis of other chemicals and its interaction with different substances, which can lead to a variety of products. For instance, it has been used to form room-temperature ionic liquids with chloroaluminate ions, which have applications in electrochemistry, such as electrolytes for sodium batteries . Additionally, benzyltrimethylammonium chloride has been involved in the formation of a binuclear uranium complex with a unique dioxygen molecule bonding as a μ2-peroxo-linkage .

Synthesis Analysis

The synthesis of benzyltrimethylammonium chloride and its derivatives can lead to various structures and complexes. For example, the interaction of benzyltrimethylammonium chloride with uranyl sulphate in the presence of sulfuric acid has been shown to produce a variety of products, including a binuclear uranium complex . Moreover, the synthesis of poly-benzyl ammonium chloride resins has been developed as efficient and stable catalysts for the dehydration of carbohydrates into HMF, a promising platform molecule for the production of bulk chemicals .

Molecular Structure Analysis

The molecular structure of benzyltrimethylammonium chloride derivatives has been extensively studied. For instance, the crystal structure of benzyltrimethylammonium dicitratoborate monohydrate has been determined, revealing a three-dimensional framework linked by a system of hydrogen bonds . Similarly, the structure of tetradecyl dimethyl benzyl ammonium chloride has been characterized, showing an orthorhombic system with specific C-N bond distances10.

Chemical Reactions Analysis

Benzyltrimethylammonium chloride participates in various chemical reactions. It has been used as a catalyst in the cyclopropylmethylation of benzylic and allylic chlorides, where an ionic reaction process is plausible . Additionally, its derivatives have been involved in the charge transfer and hydrogen bonding effects, which have been analyzed using spectroscopic investigations and quantum chemical approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltrimethylammonium chloride and its derivatives have been the subject of several studies. For example, the thermodynamics of micellization of benzyl(2-acylaminoethyl)dimethylammonium chloride surfactants in aqueous solutions have been investigated, providing insights into the enthalpy, entropy, and free energy of micellization . The electrochemical properties of benzyl-substituted ammonium ionic liquids have also been examined, showing that asymmetry and low molecular weight favor lower viscosity and melting point, and higher conductivity .

Relevant Case Studies

Case studies involving benzyltrimethylammonium chloride have demonstrated its impact on the environment and biological systems. For instance, benzyldimethyldodecyl ammonium chloride has been shown to affect the proliferation of functional genes and microbial community in natural water from a eutrophic lake, indicating its potential ecological effects at high concentrations . Another study on the thermodynamics of micellization has provided a deeper understanding of the factors contributing to micelle formation and the effect of temperature on the structure of water .

Scientific Research Applications

Solvent and Chemical Intermediate

Benzyltrimethylammonium chloride (BTMACl) is widely used as a solvent for cellulose and a gelling inhibitor in polyester resins. It also serves as a chemical intermediate in various synthetic processes. The substance finds applications as a paint dispersant and an acrylic dyeing agent. Additionally, it is utilized in plant growth regulator compositions (Toxicity report series, 2000).

Synthesis of Hydroximoyl Chlorides

BTMACl is instrumental in the synthesis of hydroximoyl chlorides from aldoximes. This process is facilitated by benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) in dichloromethane. The resulting BTMA ICl2 can be precipitated out by adding diethyl ether. This method is effective for generating both stable aromatic/heteroaromatic and unstable aliphatic hydroximoyl chlorides (Kanemasa, Matsuda, Kamimura, & Kakinami, 2000).

Catalysis in Organic Reactions

BTMACl is used as a catalyst for the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions. This process is significant in the development of more benign acetalization procedures for carbonyl compounds (Duan, Gu, & Deng, 2006).

Environmental Applications

In environmental science, BTMACl has been studied for the adsorptive removal of cationic surfactants from aqueous solutions using activated carbon cloth. This research is critical for understanding the efficiency and mechanism of surfactant removal from water sources (Duman & Ayranci, 2010).

Industrial Synthesis Analysis

BTMACl is relevant in the analysis of residual products in benzyl chloride, which is used for synthesizing quaternary ammonium compounds like benzalkonium chloride. This study is crucial for ensuring the quality of compounds and minimizing toxic residuals in industrial processes (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).

Enhancement in Membrane Technology

BTMACl-type anion-exchange polymers are used in alkali membrane fuel cells and water electrolysers. Studies have shown that these polymers demonstrate enhanced alkali stability, which is a significant advancement in membrane technology (Ponce-González, Varcoe, & Whelligan, 2018).

Eutectic Mixture Preparation

Research on the complexation reaction using ammonium-based chloride compounds, including BTMACl, has been conducted to prepare eutectic mixtures. This study contributes to the fundamental understanding of thermal properties of eutectic mixtures (Shamsuri, 2011).

Metal-Free Catalysis

BTMACl has been used as a metal-free catalyst for intramolecular hydroalkoxylation of alkynes. The application of microwave irradiation in this process represents a significant advancement in catalysis (Jean, Rouden, Maddaluno, De Paolis, & Blanchet, 2019).

Transport in Anion Exchange Membranes

BTMACl is an alternative to conventional anion exchange membranes (AEMs) in electrochemical devices. Studies on water uptake and ion mobility in these membranes have contributed to the understanding of ion transport mechanisms (Disabb-Miller et al., 2013).

Safety And Hazards

Benzyltrimethylammonium chloride is harmful if inhaled, swallowed, or in contact with skin. It is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects .

Future Directions

While Benzyltrimethylammonium chloride is widely used in various applications, it is still unclear whether all DESs or only specific types of DESs will be suitable for the said purpose. Future research may focus on how small changes in one constituent of a DES alter the protein–DES interaction at the molecular level .

properties

IUPAC Name

benzyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
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InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C10H16N.Cl, C10H16ClN
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

14800-24-9 (Parent)
Record name Trimethylbenzylammonium chloride
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DSSTOX Substance ID

DTXSID8024600
Record name Benzyltrimethylammonium chloride
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Molecular Weight

185.69 g/mol
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Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline]
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Record name Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp)
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Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C
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Vapor Pressure

0.00000022 [mmHg]
Record name Benzyltrimethylammonium chloride
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Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.
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Product Name

Benzyltrimethylammonium chloride

Color/Form

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm)

CAS RN

56-93-9
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Melting Point

469 °F (NTP, 1992), 243 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride

Citations

For This Compound
1,750
Citations
AP Abbott, CA Eardley, NRS Farley, GA Griffith… - Journal of Applied …, 2001 - Springer
This paper shows that aluminium and aluminium/platinum alloys can be deposited from room temperature ionic liquids formed from an adduct of aluminium trichloride with …
Number of citations: 145 link.springer.com
L Lee, C Lee - Journal of Chemical & Engineering Data, 1998 - ACS Publications
… In this study, the vapor pressures of benzyltrimethylammonium chloride, benzyltriethylammonium chloride, and benzyltributylammonium chloride solutions were measured …
Number of citations: 14 pubs.acs.org
K Li, W Xue, Z Zeng, X Shi - The Canadian Journal of Chemical …, 2019 - Wiley Online Library
… 2PTSA, and BAC-3PTSA) based on benzyltrimethylammonium chloride (BAC) were successfully synthesized by mixing benzyltrimethylammonium chloride with p-toluenesulphonic acid …
Number of citations: 12 onlinelibrary.wiley.com
S Barik, A Mahapatra, N Preeyanka… - Physical Chemistry …, 2023 - pubs.rsc.org
Although deep eutectic solvents (DESs) are regarded as useful substitutes for both ionic liquids and common organic solvents for storage and applications of biomolecules, it is still …
Number of citations: 2 pubs.rsc.org
O Duman, E Ayranci - The Journal of Chemical Thermodynamics, 2009 - Elsevier
… The purpose of the present study was to investigate the interaction of benzyltrimethylammonium chloride (BTMACl), benzyltriethylammonium chloride (BTEACl), and …
Number of citations: 12 www.sciencedirect.com
S Kajigaeshi, T Kakinami - Journal of Synthetic Organic Chemistry …, 1988 - jstage.jst.go.jp
… Benzyltrimethylammonium tribromide (BTMA Br3) , a stable solid brominating agent, can be prepared by the reaction of benzyltrimethylammonium chloride with sodium bromate and …
Number of citations: 10 www.jstage.jst.go.jp
J Sun, J Xu, Z Zeng, W Xue - Journal of Chemical Technology …, 2023 - Wiley Online Library
Background Isoamyl hexanoate is a widely used edible spice. In this paper, the process and kinetics of the esterification of hexanoic acid and isoamyl alcohol to isoamyl hexanoate …
Number of citations: 0 onlinelibrary.wiley.com
MA Patrauchan, PJ Oriel - Journal of applied microbiology, 2003 - academic.oup.com
… chloride, benzylstearyldimethyl ammonium chloride, benzyldodecyldimethylammonium chloride, benzyl tetradecyldimethyl ammonium chloride and benzyltrimethylammonium chloride …
Number of citations: 137 academic.oup.com
YC Nho, T Sugo, S Tsuneda… - Journal of applied …, 1994 - Wiley Online Library
An attempt was made to introduce a strong base anion‐exchange group by radiation‐induced grafting of vinyl benzyltrimethylammonium chloride (VBTAC) onto polyethylene film. Both …
Number of citations: 23 onlinelibrary.wiley.com
SN Rashid, A Hayyan, MA Hashim - IOP Conference Series …, 2017 - iopscience.iop.org
… Another type of salt benzyltrimethylammonium chloride (BAC) was proposed in this study to prepapre novel recyclable DES. This research work presents the catalytic activities of BAC-…
Number of citations: 5 iopscience.iop.org

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